5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine is a chemical compound with significant potential in various fields, including medical, environmental, and industrial research. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with various functional groups, making it a versatile molecule for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine typically involves multiple steps, starting with the preparation of the diazenyl intermediate. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the diazenyl group. The pyrimidine ring is then constructed through a series of condensation reactions, often involving the use of catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes rigorous purification steps, such as recrystallization or chromatography, to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups .
Scientific Research Applications
5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades that regulate cellular processes like proliferation, apoptosis, and metabolism .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine share the pyrimidine core but differ in their substituents and biological activities.
Diazenyl Compounds: Similar to azobenzene derivatives, which also contain the diazenyl group but have different applications and properties.
Uniqueness
5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
(2,3-dimethylphenyl)-[4-(4-methylphenyl)-2-pyridin-4-ylpyrimidin-5-yl]diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5/c1-16-7-9-19(10-8-16)23-22(29-28-21-6-4-5-17(2)18(21)3)15-26-24(27-23)20-11-13-25-14-12-20/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISVLCHWFDBXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=CC(=C3C)C)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.